molecular formula C11H13ClO3 B3383512 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid CAS No. 42936-88-9

2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid

Cat. No.: B3383512
CAS No.: 42936-88-9
M. Wt: 228.67 g/mol
InChI Key: GFKKWENTMDBEPJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid is a synthetic organic compound characterized by a phenoxy group substituted with chlorine and methyl groups at the 4- and 2-positions, respectively, attached to a 2-methylpropanoic acid moiety.

  • Pharmaceuticals: As part of the fibrate class (e.g., clofibric acid, bezafibrate), which modulate lipid metabolism .
  • Agrochemicals: As herbicides (e.g., MCPA, MCPP) targeting broadleaf weeds .

The compound’s unique structure—combining a halogenated aromatic ring and a branched carboxylic acid—influences its physicochemical properties (e.g., acidity, hydrophobicity) and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-6-8(12)4-5-9(7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKKWENTMDBEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701034677
Record name 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42936-88-9
Record name 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701034677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. This reaction forms the corresponding phenoxyacetic acid derivative . Another method involves the etherification of sulfonyl ester compounds with 4-chloro-o-cresol, followed by ester exchange with n-octanol .

Industrial Production Methods

Industrial production of this compound often employs high-throughput methods to ensure efficiency and yield. The process involves continuous mechanical stirring at controlled temperatures, monitoring the reaction progress using thin-layer chromatography (TLC), and purification through phase separation and drying .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and halogenated phenoxy compounds .

Scientific Research Applications

Herbicidal Applications

MCPA is primarily utilized as a herbicide to control broadleaf weeds in agricultural settings. It mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. Its effectiveness against various weed species makes it a valuable tool in crop management.

Herbicidal Efficacy

The efficacy of MCPA varies based on application rates and environmental conditions. Below is a summary of its effectiveness against common weed species:

Weed Species Application Rate (g/ha) Efficacy (%)
Chenopodium album30085
Amaranthus retroflexus20090
Taraxacum officinale25080

Field trials have demonstrated that MCPA effectively controls these weeds without significantly impacting crop yield, particularly in wheat and cereal crops.

Biological Research

MCPA serves as a model compound in biological research, particularly in studies focused on plant growth regulation. Its role as a synthetic auxin allows researchers to investigate the mechanisms underlying plant growth and development.

Environmental Impact Studies

Research into the environmental effects of MCPA has revealed its mobility in soils and potential for groundwater contamination. Studies have indicated that while it effectively controls weeds, its persistence in the environment necessitates careful management to mitigate adverse ecological impacts.

Toxicological Assessments

Toxicity studies have assessed MCPA's impact on non-target organisms, including beneficial insects and soil microorganisms. Results indicate that while MCPA is effective against target weeds, it can also affect non-target species, particularly if applied during peak activity periods for these organisms .

Industrial Applications

Beyond agriculture, MCPA is explored for potential industrial applications, including its use as a precursor in synthesizing more complex organic compounds. Its chemical structure allows it to participate in various reactions, such as oxidation and substitution, making it valuable for chemical manufacturing processes.

Case Study A: Wheat Crop Management

A field trial conducted on wheat crops demonstrated that applying MCPA at a rate of 250 g/ha resulted in significant control of broadleaf weeds without adversely affecting wheat yield. This study underscores the compound's effectiveness and safety when used judiciously.

Case Study B: Non-target Species Impact

In a controlled environment study assessing the impact on non-target species, researchers found that while MCPA effectively controlled target weeds, it also affected beneficial insects when applied during their peak activity periods. This highlights the need for integrated pest management strategies that consider ecological balance .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid involves its role as a synthetic auxin. Auxins are plant hormones that regulate growth. When applied to plants, this compound mimics natural auxins, leading to uncontrolled growth and eventually plant death. This selective action makes it effective in controlling broad-leaf weeds without affecting monocotyledonous crops .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(4-chloro-2-methylphenoxy)-2-methylpropanoic acid with key analogs, emphasizing substituent effects on applications and properties:

Compound Name Structure Application Key Properties Biological Activity References
This compound 4-Chloro-2-methylphenoxy + 2-methylpropanoic acid Potential fibrate/herbicide pKa ~3.5 (estimated), higher hydrophobicity due to methyl groups Likely modulates lipid metabolism or plant growth inhibition (structure-dependent)
Clofibric acid 2-(4-Chlorophenoxy)-2-methylpropanoic acid Lipid-lowering fibrate pKa ~3.0, 98% plasma protein-bound Inhibits T1R3 chemosensory receptor; reduces triglycerides
MCPP (Mecoprop) 2-(4-Chloro-2-methylphenoxy)propanoic acid Herbicide pKa ~3.5, logP ~2.8 Inhibits auxin-mediated plant growth; broadleaf weed control
Fenofibric acid 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid Lipid-lowering metabolite logP ~5.2 (higher due to benzoyl group) Activates PPARα, lowering cholesterol and triglycerides
2-(4-Chloro-2-fluorophenoxy)propanoic acid 4-Chloro-2-fluorophenoxy + propanoic acid Pharmaceutical intermediate Fluorine enhances electronegativity, pKa ~3.3 Antimicrobial potential (inferred from structural analogs)

Substituent Effects on Function and Activity

Phenoxy Ring Substituents
  • Chlorine and Methyl Groups : The 4-chloro-2-methyl substitution in the target compound and MCPP enhances herbicidal activity by mimicking auxin, disrupting plant cell growth . In pharmaceuticals, chlorine improves binding to nuclear receptors like PPARα .
Carboxylic Acid Branching
  • Benzoyl Group (Fenofibric Acid): The 4-chlorobenzoyl moiety significantly elevates logP, favoring PPARα activation and prolonged circulation .

Physicochemical and Environmental Behavior

  • Acidity: Phenoxy acids generally exhibit pKa values ~3.5 due to the electron-withdrawing phenoxy group. The target compound’s pKa is likely similar, influencing ionization and adsorption in environmental matrices .
  • Adsorption: Activated carbon studies show that hydrophobicity dictates adsorption efficiency: MCPB (butanoic acid) > MCPP (propanoic acid) > MCPA (acetic acid). The target’s 2-methylpropanoic acid may exhibit intermediate adsorption due to its branched chain .

Biological Activity

2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid, commonly referred to as a chlorophenoxy compound, is a synthetic herbicide that belongs to the family of phenoxyacetic acids. Its biological activity, particularly in terms of herbicidal efficacy and potential toxicity, has been the subject of various studies. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C11H13ClO3
  • CAS Number: 94-74-6

This compound features a chlorinated aromatic ring attached to a propanoic acid moiety, which is crucial for its biological activity.

The primary mechanism through which this compound exerts its herbicidal effects is through the inhibition of the plant growth regulator auxin. It mimics natural auxins, leading to uncontrolled growth and eventual death of susceptible plant species. This action is particularly effective against broadleaf weeds while having minimal impact on grasses.

Herbicidal Efficacy

The herbicidal activity of this compound has been demonstrated in various field trials. It effectively controls a range of broadleaf weeds in crops such as cereals and pastures. The efficacy can be influenced by several factors, including application rate, timing, and environmental conditions.

Table 1: Herbicidal Efficacy Against Common Weeds

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Chenopodium album30085
Amaranthus retroflexus20090
Taraxacum officinale25080

Toxicity Profiles

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while it is effective as a herbicide, it poses certain risks to non-target organisms.

  • Acute Toxicity: Ingestion studies in rats have shown that the compound has a low acute toxicity (LD50 > 2000 mg/kg), suggesting it is relatively safe under normal handling conditions.
  • Chronic Effects: Long-term exposure studies indicate potential liver and kidney toxicity at high doses. Observations from animal studies suggest that prolonged exposure may lead to hepatotoxicity characterized by increased liver enzymes and histopathological changes in liver tissues .
  • Environmental Impact: The compound is classified as moderately toxic to aquatic organisms, necessitating caution during application near water bodies .

Comparative Studies

Comparative studies have been conducted with other chlorophenoxy compounds such as MCPA (2-Methyl-4-chlorophenoxyacetic acid) and CCPA (4-Chloro-2-carboxyphenoxyacetic acid). These studies aim to elucidate differences in toxicity and herbicidal efficacy.

Table 2: Comparative Toxicity Data

CompoundAcute Toxicity (LD50)Chronic Toxicity Effects
This compound>2000 mg/kgLiver enzyme elevation
MCPA>1000 mg/kgLiver damage observed at high doses
CCPA>3000 mg/kgMinimal chronic effects noted

Case Studies

Several case studies highlight the application of this compound in agricultural settings:

  • Case Study A: A field trial conducted on wheat crops showed that an application rate of 250 g/ha resulted in significant control of broadleaf weeds without affecting wheat yield.
  • Case Study B: In a controlled environment study, the impact on non-target species was assessed. Results indicated that while the compound effectively controlled target weeds, it also affected beneficial insects when applied during peak activity periods.

Q & A

Q. What are the standard protocols for synthesizing 2-(4-Chloro-2-methylphenoxy)-2-methylpropanoic acid in a laboratory setting?

The synthesis typically involves nucleophilic substitution of 4-chloro-2-methylphenol with methyl α-bromoisobutyrate under alkaline conditions. Key steps include:

  • Reaction conditions : Use of sodium hydroxide as a base in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .
  • Critical parameters : pH control during substitution to minimize ester hydrolysis.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Structural confirmation :
  • NMR : 1^1H and 13^13C NMR to verify the phenoxy and methylpropanoic acid moieties (e.g., δ 1.6 ppm for geminal methyl groups) .
  • FT-IR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C ether stretch) .
    • Purity assessment :
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time 8.2 minutes under isocratic elution (60% acetonitrile/water) .

Q. What safety precautions are essential when handling this compound in research laboratories?

  • PPE : Nitrile gloves, Tyvek® suits, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust generation .
  • Storage : Tightly sealed containers in a cool (<25°C), dry environment; incompatible with strong acids and metals (e.g., magnesium, zinc) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies in toxicity (e.g., renal vs. hematological effects) may arise from:

  • Dose-dependent outcomes : Subchronic vs. acute exposure models in rodents .
  • Metabolic variability : Species-specific cytochrome P450 activity affecting metabolite profiles (e.g., hydroxylation vs. glucuronidation) .
  • Methodology : Validate findings using OECD Guideline 453 (combined chronic toxicity/carcinogenicity studies) and cross-reference with in vitro hepatocyte assays .

Q. What are the mechanisms underlying the compound's potential renal toxicity observed in animal models?

  • Oxidative stress : Accumulation of reactive oxygen species (ROS) in proximal tubule cells, measured via glutathione depletion and malondialdehyde (MDA) assays .
  • Mitochondrial dysfunction : Reduced ATP synthesis in renal cortex homogenates (IC50_{50} = 45 µM) .
  • Intervention strategies : Co-administration of N-acetylcysteine (NAC) mitigates toxicity in rat models, suggesting ROS scavenging as a protective mechanism .

Q. How does the stereochemistry of this compound influence its biological activity?

  • Enantiomer-specific effects : The (R)-enantiomer (Mecoprop-P) exhibits higher herbicidal activity due to preferential binding to auxin receptors in plants .
  • Synthesis challenges : Resolve racemic mixtures via chiral chromatography (Chiralpak® AD-H column) or enzymatic resolution using lipases .
  • Pharmacological implications : (S)-enantiomer shows 10-fold lower affinity for mammalian peroxisome proliferator-activated receptors (PPAR-γ) in vitro .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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